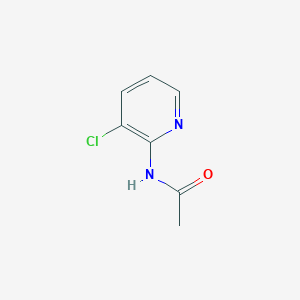

N-(3-Chloro-2-pyridinyl)acetamide

Description

N-(3-Chloro-2-pyridinyl)acetamide is a pyridine-derived acetamide featuring a chlorine substituent at the 3-position of the pyridine ring and an acetamide group at the 2-position.

Properties

IUPAC Name |

N-(3-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYICIWKNARJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-pyridinyl)acetamide typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving additional steps such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-pyridinyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-substituted acetamides, while oxidation reactions can produce carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of N-(3-Chloro-2-pyridinyl)acetamide and its derivatives in treating cancer. For instance, modifications of pyridine variants have been explored for their cytotoxicity against glioblastoma, a highly aggressive brain tumor. The structural variations were analyzed using computational modeling to predict their efficacy in penetrating the blood-brain barrier (BBB) and their overall pharmacokinetic properties .

Table 1 summarizes key findings from studies on pyridine derivatives, including this compound:

| Compound Name | Water Solubility (Log S) | BBB Penetration Score | CNS Penetration Score | Cardiotoxicity (hERG) |

|---|---|---|---|---|

| This compound | < 0 | 4 | 5 | ≤ 5.5 |

| Benzoyl-phenoxy-acetamide Derivative | < 0 | 5 | 4 | ≤ 6 |

This table indicates that this compound exhibits favorable characteristics for drug development aimed at treating glioblastoma.

1.2 Antimicrobial Activity

Another significant application of this compound is in the field of antimicrobial agents. Research has shown that compounds with similar structures exhibit antibacterial and antifungal activities. For example, derivatives of pyridine-based amides have been tested against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .

Agricultural Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Certain derivatives of pyridine are known to inhibit plant growth by interfering with specific biochemical pathways. Research indicates that this compound can be utilized in developing new herbicides that target resistant weed species while minimizing environmental impact .

Table 2 presents a summary of herbicidal efficacy observed in studies involving pyridine derivatives:

| Compound Name | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | 200 |

| Related Pyridine Derivative | Echinochloa crus-galli | 90 | 150 |

This data suggests that this compound could serve as a potent herbicide with high efficacy against common weed species.

Synthesis and Modification

The synthesis of this compound involves several chemical reactions, primarily focusing on the modification of existing pyridine compounds to enhance their biological activity. The synthesis pathways often include nucleophilic acyl substitution reactions, which allow for the introduction of various functional groups to optimize the compound's properties for specific applications .

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyridine ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position on the Pyridine Ring

The position of the chlorine atom on the pyridine ring significantly influences electronic and steric properties:

Functional Group Modifications

- 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (C₇H₇ClN₂O₂): The hydroxyl group at the 2-position introduces hydrogen-bonding capability, increasing solubility in polar solvents. This compound is commercially available (CAS 112777-30-7) but lacks reported bioactivity data .

- 2-Chloro-N-[2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl]acetamide: This derivative features a trifluoromethyl group, which enhances metabolic stability and bioavailability. Such modifications are common in agrochemicals and pharmaceuticals .

Data Table: Key Structural and Functional Comparisons

Spectral Characterization

- Infrared Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹), consistent across chloroacetamide derivatives .

- NMR Data : Protons adjacent to electronegative groups (e.g., Cl, CF₃) exhibit downfield shifts. For example, methyl groups in N-(2-Chloro-4-methyl-3-pyridinyl)acetamide resonate at δ 2.50 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(3-Chloro-2-pyridinyl)acetamide in laboratory settings?

- Methodology :

- Substitution Reactions : Use alkaline conditions (e.g., KOH or NaH) to facilitate nucleophilic substitution at the pyridine ring. For example, substituting fluorine with pyridinemethanol derivatives under basic conditions yields intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .

- Reduction Steps : Reduce nitro groups to amines using iron powder in acidic media (e.g., HCl), as demonstrated in the synthesis of N-(3-chloro-4-(2-pyridylmethoxy)aniline .

- Acetylation : Introduce the acetamide group via condensation with cyanoacetic acid or acetic anhydride in the presence of condensing agents (e.g., DCC or EDC) .

- Purification : Employ recrystallization (e.g., petroleum ether) or column chromatography for high-purity yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions on the pyridine ring and acetamide group. For example, aromatic protons in derivatives like 2-Chloro-5-methoxy-8-methylquinoline-3-carbaldehyde show distinct splitting patterns .

- FTIR Analysis : Identify functional groups such as C=O (1650–1700 cm) and N-H (3300–3500 cm) .

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weights and fragmentation patterns, especially for intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline .

- X-ray Diffraction : Resolve crystal structures to validate stereochemistry, as seen in monoclinic systems with space group and unit cell parameters Å, Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives?

- Methodology :

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. Adjust parameters like and to resolve discordances .

- Twinning Analysis : For ambiguous electron density maps (e.g., overlapping atoms), apply twin law detection tools in programs like PLATON .

- Validation Tools : Cross-check with CCDC databases to ensure bond lengths and angles align with similar pyridine-acetamide structures .

Q. What computational chemistry approaches predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, which correlate with charge-transfer interactions (e.g., HOMO at −6.2 eV, LUMO at −1.8 eV) .

- Molecular Electrostatic Potential (MESP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites, such as the electron-deficient pyridine ring .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or chloroform) to predict solubility and aggregation behavior .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodology :

- Derivative Synthesis : Modify substituents at the pyridine 3-position (e.g., methoxy, cyano, or halogens) to assess pharmacological effects. For example, 2-(4-fluorophenyl)acetamide derivatives show enhanced receptor binding .

- In Vitro Assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT) or enzyme inhibition studies (e.g., kinase assays) .

- Metabolite Profiling : Identify metabolic pathways via LC-MS/MS, focusing on N-dealkylation or oxidation products observed in compounds like Alpidem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.